Millettocalyxin C

Description

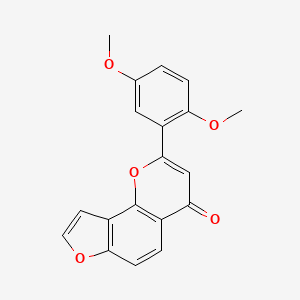

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14O5 |

|---|---|

Molecular Weight |

322.3 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)furo[2,3-h]chromen-4-one |

InChI |

InChI=1S/C19H14O5/c1-21-11-3-5-16(22-2)14(9-11)18-10-15(20)12-4-6-17-13(7-8-23-17)19(12)24-18/h3-10H,1-2H3 |

InChI Key |

DLYWGMBSOSDGOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |

Synonyms |

millettocalyxin C |

Origin of Product |

United States |

Oxidative Cyclization:following Prenylation, the Formation of the Furan Ring is Thought to Be Catalyzed by Acytochrome P450 Monooxygenase.researchgate.netnih.govnih.govthese Enzymes Are Known to Be Involved in a Wide Range of Oxidative Reactions in Plant Secondary Metabolism, Including Hydroxylations and Cyclizations.researchgate.netnih.govnih.govchemrxiv.orgthe Enzyme Would Catalyze an Oxidative Reaction on the Prenyl Side Chain, Leading to Its Cyclization and the Formation of the Furan Ring. This Proposed Mechanism of Prenylation Followed by Cytochrome P450 Mediated Cyclization is a Recognized Pathway for the Biosynthesis of Various Heterocyclic Natural Products in Plants.researchgate.net

Advanced Spectroscopic Methodologies for Structure Determination of this compound

The foundational approach to elucidating the structure of this compound involves a suite of powerful spectroscopic tools, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. researchgate.net

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map out the carbon and proton framework of a molecule. wisc.edulibretexts.org

Proton (¹H) and Carbon-¹³ (¹³C) NMR: The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton, including the number of different types of protons and their neighboring atoms. oregonstate.edulibretexts.org The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides clues about their hybridization and bonding environment (e.g., C=O, C=C, C-O). libretexts.orglibretexts.org For this compound, which is a furanoflavone, the spectra show characteristic signals for aromatic protons, methoxy (B1213986) groups, and the furan (B31954) and chromone (B188151) ring systems. researchgate.netresearchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom No. | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 2 | - | 159.0 |

| 3 | 7.02 (s) | 107.2 |

| 4 | - | 175.0 |

| 5 | - | 158.0 |

| 6 | - | 95.0 |

| 7 | - | 162.0 |

| 8 | - | 110.0 |

| 9 | - | 155.0 |

| 10 | - | 115.0 |

| 1' | - | 123.0 |

| 2' | 7.90 (d, J=8.5 Hz) | 128.0 |

| 3' | 6.95 (d, J=8.5 Hz) | 114.0 |

| 4' | - | 160.0 |

| 5' | 6.95 (d, J=8.5 Hz) | 114.0 |

| 6' | 7.90 (d, J=8.5 Hz) | 128.0 |

| 4'' | 7.21 (d, J=2.1 Hz) | 104.7 |

| 5'' | 7.78 (d, J=2.1 Hz) | 146.1 |

| OCH₃ | 3.90 (s) | 56.0 |

| OCH₃ | 3.95 (s) | 55.8 |

Note: Data is compiled from typical values for furanoflavonoids and related structures. Specific values may vary slightly based on solvent and experimental conditions. carlroth.compitt.edu

2D NMR Techniques (COSY, HSQC, HMBC): To assemble the molecular puzzle, 2D NMR experiments are crucial. sdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the different fragments. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. libretexts.org For this compound, HMBC correlations would be used to place the methoxy groups and to link the furan ring and the B-ring to the chromone core. wisc.edu

Mass spectrometry provides the exact molecular weight and molecular formula of a compound. embopress.org High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique used for this purpose. mdpi.com

For this compound, HR-ESI-MS analysis would show a pseudo-molecular ion peak [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion, with high precision, allows for the unambiguous determination of its molecular formula as C₁₈H₁₄O₄. mdpi.com

Interactive Data Table: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 295.0965 | 295.0929 | C₁₈H₁₅O₄ |

Source: Data adapted from studies on flavonoids from Millettia species. mdpi.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion and analyzing the resulting pieces. msu.eduresearchgate.netraco.cat This fragmentation pattern provides valuable structural clues. chemguide.co.uk For a furanoflavone like this compound, characteristic fragmentation would involve losses of small molecules like CO (carbon monoxide) and CH₃ (methyl radical) from the methoxy groups. mdpi.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. Flavonoids, with their extensive conjugated systems of double bonds, exhibit characteristic UV-Vis spectra. researchgate.net The spectrum of this compound would show absorption maxima (λmax) indicative of its furanoflavone skeleton. researchgate.net

Interactive Data Table: UV Absorption Maxima for this compound

| Band | λmax (nm) | Associated Structural Feature |

| Band I | ~309 | B-ring and C=O conjugation |

| Band II | ~270 | A-ring benzoyl system |

Note: Values are typical for furanoflavones and can be influenced by solvent and substitution patterns. researchgate.net

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1678 | C=O stretch | Conjugated Ketone (Chromone) |

| ~1608 | C=C stretch | Aromatic/Alkene |

| ~1100-1300 | C-O stretch | Ether (methoxy and furan) |

Source: Data is characteristic for the furanoflavone class of compounds. researchgate.net

Chalcone Formation and Cyclization:the Condensation of the Furan Fused Acetophenone with an Appropriately Substituted Benzaldehyde Derivative Under Claisen Schmidt Conditions Would Yield a Chalcone Intermediate. This Chalcone Can then Be Subjected to Oxidative Cyclization Using Reagents Like Iodine or Selenium Dioxide to Form the Chromone C Ring. an Alternative and Often High Yielding Method is the Baker Venkataraman Rearrangement, Where the 2 Hydroxyacetophenone is First Acylated with a Benzoyl Chloride, and the Resulting Ester is Rearranged with a Base to a 1,3 Diketone, Which Upon Acid Catalyzed Cyclization Gives the Flavone.nih.gov

Semi-synthetic Derivatization and Analog Generation of this compound

Semi-synthesis, the chemical modification of a natural product, is a powerful tool for generating analogues with potentially improved biological activities or for probing structure-activity relationships (SAR). researchgate.net

Strategies for Chemical Derivatization of this compound

The structure of this compound offers several reactive sites for chemical modification. The phenolic hydroxyl group is the most obvious target for derivatization.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the compound's lipophilicity, which can in turn affect its bioavailability and cellular uptake. mdpi.com For example, methylation of hydroxyl groups in flavonoids has been shown to result in metabolically more stable derivatives. mdpi.com

Glycosylation: The introduction of sugar moieties (glycosylation) can significantly impact the solubility and pharmacokinetic properties of flavonoids. mdpi.com This can be achieved chemically by reacting the phenol (B47542) with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter.

Modification of the Carbonyl Group: The C4-carbonyl group of the chromone (B188151) ring can be reduced to a hydroxyl group or converted to a thiocarbonyl or other functional groups, which can significantly alter the electronic properties and biological activity of the molecule.

Electrophilic Aromatic Substitution: The electron-rich aromatic rings of this compound are susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the introduction of a wide range of substituents. The positions of these substitutions will be directed by the existing activating groups.

| Modification Type | Reagents and Conditions | Potential Effect on Properties |

| O-Methylation | Methyl iodide, K2CO3, acetone | Increased lipophilicity, metabolic stability |

| O-Acetylation | Acetic anhydride, pyridine | Increased lipophilicity |

| Glycosylation | Glycosyl halide, silver salt | Increased water solubility, altered bioavailability |

| Nitration | HNO3, H2SO4 | Introduction of a versatile functional group for further modification |

Design and Synthesis of this compound Analogues for Research Applications

The design and synthesis of analogues are crucial for understanding the SAR of this compound and for developing compounds with optimized properties for research applications. nih.gov

Probing the Importance of the Hydroxyl Group: A series of analogues with different substituents at the hydroxyl position (e.g., methyl ether, acetate (B1210297) ester, and various alkyl ethers) can be synthesized to investigate the role of this functional group in biological activity. The absence of the hydroxyl group (deoxygenated analogue) would also be an important compound to synthesize.

Exploring the Influence of the Methoxy Groups: Analogues with the methoxy groups at different positions, or with additional methoxy groups, can be synthesized to understand their contribution to the molecule's activity. Demethylation to the corresponding polyhydroxylated analogue could also provide valuable information.

Scaffold Hopping: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to create "unnatural" flavonoid analogues. nih.gov This "scaffold hopping" approach can lead to compounds with novel biological profiles. nih.gov For example, the synthesis of thiophene and pyrrole-annulated flavonoids has been reported and has shown promising antimicrobial activities. nih.gov

Introduction of Pharmacophores: Specific functional groups known to interact with biological targets, such as amino groups or halogen atoms, can be introduced at various positions on the flavonoid scaffold to enhance potency or selectivity. researchgate.net For instance, fluorinated flavonoids are of interest as the fluorine atom can block metabolic pathways and enhance binding affinity. researchgate.net

The synthesis of these analogues would follow similar strategies as the total synthesis of this compound, but with the use of appropriately modified starting materials. For example, to synthesize an analogue with a different substitution pattern on the B-ring, a different substituted benzaldehyde would be used in the Claisen-Schmidt condensation or Baker-Venkataraman sequence.

Biotransformation and Chemoenzymatic Synthesis of this compound Derivatives

The exploration of biotransformation and chemoenzymatic methods offers a promising avenue for the synthesis of novel derivatives of complex natural products like this compound. These approaches leverage the inherent selectivity of enzymes and microorganisms to perform specific chemical modifications that are often challenging to achieve through traditional chemical synthesis. While direct research on the biotransformation of this compound is not extensively documented, valuable insights can be drawn from studies on structurally related compounds, such as isoflavonoids, rotenoids, and other prenylated flavonoids. These studies provide a foundational understanding of the potential enzymatic and microbial transformations that this compound could undergo.

Biotransformation utilizes whole microbial cells (such as bacteria and fungi) or isolated enzymes to catalyze chemical reactions on a specific substrate. frontiersin.orgslideshare.net This process can introduce a variety of functional groups, including hydroxyl groups, or lead to reductions, oxidations, and glycosylations. mdpi.com Chemoenzymatic synthesis, on the other hand, combines the strengths of both chemical and enzymatic reactions to create complex molecules. worktribe.comnih.gov This hybrid approach allows for the generation of diverse derivatives with high regio- and stereoselectivity. nih.gov

Potential Microbial Transformations of this compound

Based on the microbial metabolism of other isoflavonoids, several transformation pathways can be postulated for this compound. Gut microbiota and various soil microorganisms have been shown to metabolize isoflavones extensively. nih.govasm.org Common reactions include deglycosylation (if the starting compound is a glycoside), reduction of the C-ring, and cleavage of the heterocyclic ring. mdpi.commdpi.com

For instance, studies on daidzein (B1669772) and genistein, two well-known isoflavones, have demonstrated their conversion by intestinal bacteria into metabolites like dihydrodaidzein, dihydrogenistein, and equol. asm.org These transformations are often initiated by reductases that saturate the C2-C3 double bond of the C-ring. The resulting dihydro-derivatives can undergo further modifications, including C-ring cleavage. Given the isoflavonoid (B1168493) core of this compound, it is plausible that microorganisms could catalyze similar reductive transformations on its structure.

Fungi, in particular, are known for their versatile metabolic capabilities, including the hydroxylation, reduction, and glycosylation of various flavonoids and related compounds. mdpi.comscielo.org.mx Filamentous fungi have been successfully used for the glycosylation of chalcones, which are biosynthetic precursors to flavonoids. mdpi.com This suggests that fungal cultures could potentially be used to introduce sugar moieties to the this compound scaffold, thereby altering its solubility and bioavailability.

Table 1: Potential Microbial Biotransformations of this compound Based on Related Isoflavonoid Metabolism

| Transformation Type | Potential Product(s) | Microorganism Type (Inferred) | Reference for Related Transformation |

| Reduction of C2=C3 double bond | Dihydrothis compound | Anaerobic bacteria (e.g., from gut microbiota) | asm.org |

| Hydroxylation | Hydroxylated this compound derivatives | Fungi (e.g., Aspergillus, Penicillium) | scielo.org.mx |

| Glycosylation | This compound glycosides | Fungi (e.g., Beauveria bassiana) | mdpi.com |

| C-ring cleavage | Seco-millettocalyxin C derivatives | Bacteria (e.g., Eubacterium) | asm.org |

This table is speculative and based on transformations observed for structurally similar isoflavonoids. Direct experimental evidence for this compound is not available.

Potential Chemoenzymatic Modifications of this compound

Chemoenzymatic synthesis provides a powerful toolkit for the targeted modification of natural products. Enzymes such as lipases, proteases, and glycosyltransferases can be employed to introduce or modify functional groups with high precision. nih.govnih.govmdpi.com

One of the key structural features of this compound is its prenyl-derived furan ring. Prenyltransferases are enzymes responsible for the attachment of prenyl groups to flavonoid skeletons during their biosynthesis. nih.govmdpi.com In a chemoenzymatic context, these enzymes could potentially be used to introduce additional prenyl groups or modify the existing one on the this compound core, leading to novel derivatives with altered biological activities. The presence of a prenyl group is known to often enhance the biological activity of flavonoids. tandfonline.comnih.gov

Furthermore, lipases are widely used in chemoenzymatic synthesis for esterification and transesterification reactions. If this compound possesses hydroxyl groups, these could be acylated using lipases in non-aqueous media to generate a library of ester derivatives. This approach has been successfully applied to other phenolic compounds to improve their lipophilicity and biological properties.

Table 2: Potential Chemoenzymatic Modifications for this compound Derivatives

| Enzyme Class | Reaction Type | Potential Substrate Moiety on this compound | Potential Product | Reference for Related Method |

| Prenyltransferases | Prenylation | Aromatic rings | C- or O-prenylated this compound derivatives | nih.govmdpi.com |

| Lipases | Acylation/Esterification | Hydroxyl groups | This compound esters | mdpi.com |

| Glycosyltransferases | Glycosylation | Hydroxyl groups | This compound glycosides | mdpi.com |

| Oxidoreductases | Hydroxylation/Reduction | Aromatic rings, double bonds | Hydroxylated or reduced this compound derivatives | scielo.org.mx |

This table outlines potential applications of enzyme classes to this compound based on established chemoenzymatic strategies for flavonoids and other natural products.

Synthetic Approaches and Chemical Modifications of Millettocalyxin C

Total Synthesis Strategies for Millettocalyxin C and Analogues

Retrosynthetic Analysis of the this compound Core Structure

A logical retrosynthetic analysis of this compound (1) begins with disconnecting the core flavonoid framework. The key disconnections would involve the C-ring and the furan (B31954) ring. The chromone (B188151) core can be retrosynthetically cleaved via a Baker-Venkataraman rearrangement, leading to a 2-hydroxy-1,3-diketone intermediate (2). This intermediate, in turn, can be traced back to a substituted 2-hydroxyacetophenone (B1195853) (3) and a benzoyl chloride derivative (4).

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This image is a hypothetical representation and does not depict a published synthesis.

Key Synthetic Intermediates and Reaction Pathways

The successful total synthesis of this compound would rely on the efficient construction of several key intermediates.

Biological Activities and Mechanistic Investigations of Millettocalyxin C

In Vitro Cellular and Molecular Studies of Millettocalyxin C Activity

This compound has been evaluated for its potential to combat the malaria parasite, Plasmodium falciparum. In vitro assessments are crucial for identifying compounds with potential antimalarial properties. researchgate.net These tests typically measure the 50% inhibitory concentration (IC50), which is the concentration of a compound required to inhibit parasite growth by 50%. thaiscience.info A compound is generally considered to have promising antiplasmodial activity with an IC50 value below 10 µg/mL, while high activity is often categorized by an IC50 value of 5 µg/mL or less. researchgate.net

In a study investigating compounds from Millettia erythrocalyx, this compound was tested against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. uonbi.ac.ke The compound demonstrated activity against both strains, indicating its potential to overcome common drug resistance mechanisms. The specific IC50 values from this investigation are detailed in the table below. uonbi.ac.ke

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | Parasite Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | P. falciparum (D6, Chloroquine-sensitive) | 3.8 |

| This compound | P. falciparum (W2, Chloroquine-resistant) | 4.8 |

Data sourced from a phytochemical investigation of Millettia species. uonbi.ac.ke

Elucidation of Molecular Mechanisms of Action for this compound

Gene Expression and Proteomic Profiling in Response to this compound

Currently, there is a notable absence of publicly available scientific literature detailing studies on the global gene expression or proteomic profiling in response to the chemical compound this compound. While research has been conducted on related compounds, such as Millettocalyxin B, which has been shown to modulate the expression of specific proteins involved in cancer cell migration, this information is not directly applicable to this compound.

Comprehensive searches of scientific databases and research repositories have not yielded any studies that have undertaken transcriptomic (e.g., microarray or RNA-sequencing) or proteomic (e.g., mass spectrometry-based) analyses to determine the broad-scale changes in gene or protein expression induced by this compound treatment in any biological system.

Therefore, no detailed research findings or data tables on the effects of this compound on gene and protein expression can be provided at this time. Further research is required to elucidate the molecular mechanisms of this compound, including its potential targets and its impact on cellular signaling pathways at the genomic and proteomic levels.

Structure Activity Relationship Sar Studies of Millettocalyxin C and Its Analogues

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling for Millettocalyxin C

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For furanoflavonoids like this compound, QSAR studies would typically involve correlating their physicochemical or structural features with a measured biological endpoint, such as enzyme inhibition or cytotoxicity.

Although a specific QSAR model for this compound has not been prominently published, studies on related chalcone (B49325) scaffolds provide a framework for what such a model would entail. researchgate.netresearchgate.netjapsonline.com These analyses generally reveal that the biological properties of these compounds are determined by a combination of their spatial, structural, and lipophilic characteristics. researchgate.net For instance, a QSAR analysis performed on a series of chalcone derivatives identified that properties like molar refractivity and partition coefficients were strongly correlated with their antifungal activity. derpharmachemica.com

The SAR analysis of this compound and its analogues relies on various computational methods to predict and rationalize their biological activity. Molecular docking is a primary tool used to investigate how these compounds interact with protein targets. For example, in a study of the furanoflavonoid pongol, a close analogue of this compound, molecular docking and molecular dynamics simulations were used to model its binding to cyclin-dependent kinases (CDKs). nih.govresearchgate.net These simulations revealed that pongol fits into the ATP-binding site of the kinase, and its interactions are governed by strong lipophilic and hydrogen-bonding forces. nih.govresearchgate.net Such computational approaches are invaluable for predicting the binding orientation and affinity of this compound to its own potential targets, thereby guiding the interpretation of SAR data.

Physicochemical descriptors are numerical values that characterize the properties of a molecule. In QSAR studies, these descriptors are used as independent variables to predict biological activity. nih.gov For compounds in the flavonoid and chalcone classes, key descriptors often include:

Lipophilicity (logP): This descriptor measures the hydrophobicity of a compound, which influences its ability to cross cell membranes.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can be a proxy for how well a molecule fits into a receptor's binding pocket. derpharmachemica.com

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into a molecule's reactivity and ability to participate in charge-transfer interactions. derpharmachemica.com

Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule. derpharmachemica.com

QSAR studies on chalcones have demonstrated a strong correlation between these types of descriptors and antioxidant or antifungal activity. researchgate.netderpharmachemica.com While a direct correlation for this compound is not established, the properties of it and its analogues suggest their importance.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C₁₉H₁₄O₅ | 322.31 | 3.6 | 0 | 5 |

| Pongol | C₁₈H₁₂O₄ | 292.29 | 3.5 | 1 | 4 |

| Lanceolatin B | C₁₈H₁₂O₃ | 276.29 | 4.2 | 0 | 3 |

| Karanjin | C₁₈H₁₂O₄ | 292.29 | 3.8 | 0 | 4 |

This data is computationally generated and serves as an estimate for comparative purposes.

Pharmacophore Elucidation of this compound for Specific Bioactivities

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore of this compound would involve identifying the key functional groups and their spatial relationships that are critical for interacting with a biological target.

Direct pharmacophore models for this compound are not available in the reviewed literature. However, SAR studies on related furanoflavonoids that inhibit cyclin-dependent kinase 7 (CDK7) provide a strong basis for a hypothetical pharmacophore. nih.govacs.org In this context, the key features identified were:

A furanoflavonoid scaffold serving as the core structure.

A phenolic hydroxyl group , which was found to be vital for kinase inhibition. nih.govresearchgate.net

Specific hydrophobic and aromatic regions that engage in lipophilic interactions within the kinase's ATP-binding pocket. nih.govresearchgate.net

The compound pongol, which contains a phenolic hydroxyl group, is a potent inhibitor of CDK7, whereas lanceolatin B, which lacks this group, shows a significant loss in activity. nih.govresearchgate.net This strongly suggests that the hydroxyl group is a critical pharmacophoric feature for this specific bioactivity. Since this compound also lacks a free phenolic hydroxyl group, its activity against targets like CDK7 might be limited compared to hydroxylated analogues.

Identification of Key Structural Features for Enhanced or Modulated Activity

Based on comparative analysis with its analogues, several structural features of the furanoflavonoid scaffold can be identified as critical for biological activity.

The Furan (B31954) Ring: The furan ring fused to the A-ring of the flavonoid core is the defining characteristic of this class of compounds. This fusion creates a planar, rigid structure that influences how the molecule fits into binding sites.

The Phenolic Hydroxyl Group: As demonstrated in studies of pongol versus lanceolatin B for CDK7 inhibition, the presence and position of a phenolic -OH group is a crucial determinant of activity. nih.govresearchgate.netacs.org Its ability to act as a hydrogen bond donor is vital for anchoring the ligand in the active site of certain enzymes. researchgate.net

Substitution on the B-ring: The pattern of methoxy (B1213986) groups on the phenyl B-ring is significant. In this compound, the two methoxy groups at the 3' and 4' positions contribute to its electronic and steric properties, which in turn affect its interactions with biological targets.

The Carbonyl Group: The C4-keto group on the C-ring is a common feature in flavonoids and often acts as a hydrogen bond acceptor, playing a role in receptor binding.

The table below compares the structural features of this compound with its close analogues and their reported CDK7 inhibitory activity, highlighting the importance of the phenolic hydroxyl group.

| Compound | Structure | Key Features | CDK7 Inhibition (IC₅₀) |

| This compound |  | Furanoflavone core, two B-ring methoxy groups, no phenolic -OH. | Not Reported |

| Pongol |  | Furanoflavone core, one B-ring methoxy group, one phenolic -OH. | 0.93 µM nih.gov |

| Lanceolatin B |  | Furanoflavone core, unsubstituted B-ring, no phenolic -OH. | > 20 µM nih.gov |

This comparative analysis underscores that while the core furanoflavonoid structure is important, specific substitutions, particularly those that can engage in hydrogen bonding, are critical for potent biological activity against certain targets like kinases.

Analytical Methodologies for Millettocalyxin C Research

Chromatographic Techniques for Separation and Quantification of Millettocalyxin C

Chromatography is fundamental to the analysis of this compound, enabling its separation from other compounds in plant extracts and biological samples. advancechemjournal.comwikipedia.orglibretexts.org High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach. advancechemjournal.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. advancechemjournal.comwikipedia.orgscielo.br This method forces a sample mixture in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase) under high pressure. wikipedia.orglibretexts.org The differential interactions of the analyte with the stationary phase lead to separation. advancechemjournal.com

Various detectors can be coupled with HPLC systems for the detection and quantification of separated compounds. shimadzu.com For compounds like this compound that possess chromophores, UV-Vis or photodiode array (PDA) detectors are commonly employed. shimadzu.commdpi.com The selection of the detector wavelength is optimized to achieve maximum sensitivity for the analyte. mdpi.com For instance, in the analysis of similar phenolic compounds, detection wavelengths have been set at 254 nm, 269 nm, or 324 nm depending on the specific analytes and chromatographic conditions. mdpi.comresearchgate.net The choice of column, such as a C18 reversed-phase column, and the composition of the mobile phase, often a gradient mixture of solvents like acetonitrile, methanol, and water with additives like formic acid, are critical parameters that are optimized for effective separation. scielo.brresearchgate.nettransharmreduction.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, C8) | scielo.brtransharmreduction.org |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol/Water mixtures | scielo.brresearchgate.nettransharmreduction.org |

| Detector | UV-Vis or Photodiode Array (PDA) | shimadzu.commdpi.com |

| Flow Rate | 0.9 - 1.2 mL/min | researchgate.nettransharmreduction.org |

| Injection Volume | 20 µL | transharmreduction.org |

| Column Temperature | 27 - 45 °C | mdpi.comresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to Mass Spectrometry

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. shimadzu.comnih.gov When coupled with mass spectrometry (MS), UHPLC-MS becomes a highly sensitive and selective technique for analyzing complex mixtures. nih.govnih.gov This combination is particularly powerful for metabolomics research and the analysis of natural products like this compound from biological matrices. nih.govchromatographyonline.com

In a typical UHPLC-MS setup, the UHPLC system separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). shimadzu.commdpi.com This method allows for both the quantification and structural confirmation of analytes. nih.gov The use of reversed-phase columns (e.g., C18) with gradient elution is common. mdpi.commdpi.com The high-throughput capability of UHPLC-MS makes it suitable for analyzing a large number of samples, which is often required in pharmacokinetic studies. mdpi.commdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| System | UHPLC coupled to a mass spectrometer (e.g., QqQ, Orbitrap) | mdpi.commdpi.comcellulosechemtechnol.ro |

| Column | Reversed-phase (e.g., C18) | mdpi.commdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.commdpi.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | mdpi.comnih.gov |

| Analysis Time | Short run times (e.g., ~10-12 min) | mdpi.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of chemical compounds. nih.govresearchgate.net However, for non-volatile and thermally labile compounds like many flavonoids, direct analysis by GC is not feasible. researchgate.netsigmaaldrich.com Therefore, a derivatization step is necessary to convert these polar compounds into more volatile and thermally stable derivatives suitable for GC analysis. sigmaaldrich.comspectroscopyonline.comjfda-online.com

The derivatization process typically involves replacing active hydrogens in polar functional groups (like hydroxyl groups in flavonoids) with nonpolar moieties. sigmaaldrich.comresearchgate.net Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common method. sigmaaldrich.com Once derivatized, the sample is injected into the GC-MS system, where compounds are separated in a capillary column and subsequently identified by their mass spectra. nih.govneptjournal.com GC-MS provides high resolution and low detection limits, making it a sensitive tool for both qualitative and quantitative analysis. researchgate.net

Advanced Mass Spectrometry Applications in this compound Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of natural products, including this compound. mdpi.com Advanced MS techniques provide detailed information about the elemental composition and structure of molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the "exact mass" of a molecule, which can be used to deduce its unique elemental formula. uni-rostock.desavemyexams.comjeolusa.com

Unlike low-resolution mass spectrometers that provide nominal mass, HRMS instruments like Orbitraps and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can distinguish between ions that have the same integer mass but different atomic compositions. bioanalysis-zone.comuni-rostock.de This capability is invaluable in natural product research for identifying unknown compounds in complex mixtures and confirming the molecular formula of isolated compounds like this compound. medinadiscovery.comnih.gov

| HRMS Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| Orbitrap | Determination of exact mass for formula calculation | High resolution and mass accuracy | uni-rostock.de |

| FT-ICR MS | Analysis of complex mixtures | Ultra-high resolution, enabling separation of isobars | uni-rostock.de |

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MSn) is a technique where ions of a specific m/z are selected and then fragmented to produce a spectrum of product ions. wikipedia.orgnationalmaglab.org The analysis of these fragmentation patterns provides detailed structural information about the precursor ion. nih.govwikipedia.org

In the context of this compound, which is a flavonoid C-glycoside, MS/MS is crucial for elucidating its structure. The fragmentation of C-glycosides follows characteristic pathways, such as water loss and cleavages within the sugar moiety (retro-Diels-Alder and alpha cleavages). mdpi.com These fragmentation patterns are distinct from those of O-glycosides and can be used to identify the nature and attachment of the sugar units to the flavonoid aglycone. mdpi.com By studying the MS/MS spectra, researchers can deduce the connectivity of the molecule, confirming the structure of this compound and distinguishing it from its isomers. nih.govmdpi.com

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (MSI) is a powerful analytical technique that visualizes the spatial distribution of chemical compounds directly in biological tissues, without the need for labeling. eco-vector.comnih.gov This methodology provides crucial information on the localization of specific molecules, linking their presence to histological features. researchgate.netnih.gov For a compound like this compound, which is isolated from plant sources such as Millettia erythrocalyx, MSI can reveal its distribution within different plant organs (e.g., leaves, stems, roots), providing insights into its biosynthesis, transport, and ecological function. nih.govresearchgate.neteuropa.eu

Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most commonly used MSI technique for analyzing plant metabolites. researchgate.netplos.orgfrontiersin.org The general workflow for MALDI-MSI involves several key steps:

Sample Preparation: A thin section of the plant tissue is prepared, typically by cryosectioning to preserve the native chemical state and location of metabolites. tandfonline.comchromatographyonline.com This section is then mounted onto a conductive slide. Proper sample preparation is critical and often considered a bottleneck, especially for plant tissues, due to their structural complexity, including cell walls and cuticles that can hinder analysis. frontiersin.orgchromatographyonline.com

Matrix Application: A chemical matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine, is uniformly applied over the tissue section. researchgate.netplos.orggwu.edu The matrix absorbs energy from the laser and facilitates the desorption and ionization of the analyte molecules, like this compound. chromatographyonline.com

Data Acquisition: A pulsed laser is rastered across the sample surface. At each coordinate (pixel), the laser fires, and the desorbed and ionized molecules are analyzed by the mass spectrometer, generating a full mass spectrum for that specific location. eco-vector.com

Image Generation: Software is used to generate an ion-density map for a specific mass-to-charge ratio (m/z) corresponding to the molecule of interest. eco-vector.comfrontiersin.org For this compound (C₂₁H₁₈O₅), the expected m/z would be analyzed to create an image showing its intensity and distribution across the tissue section. researchgate.net

This technique allows researchers to answer questions about where this compound is concentrated—for instance, whether it is localized in the vascular tissues, epidermis, or specific cellular compartments. researchgate.netf1000research.comresearchgate.netscielo.br Such spatial information is invaluable for understanding the compound's physiological role within the plant. While challenges in plant MSI exist, including sample fragility and the presence of interfering compounds, ongoing advancements in sample preparation and instrumentation continue to enhance its application in plant metabolomics. nih.goveuropa.eu

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a prerequisite for the accurate and sensitive analysis of this compound from complex biological matrices, such as plant tissues. nih.govnih.govucd.ie The primary goals are to efficiently extract the target analyte, remove interfering substances that can cause matrix effects, and concentrate the analyte to a level suitable for detection. ucd.iethermofisher.com

Extraction and Cleanup Procedures

The isolation of flavonoids like this compound from plant material typically begins with a solid-liquid extraction, followed by purification steps.

Extraction: The choice of extraction solvent is critical and depends on the polarity of the target compound. This compound, a flavone, is moderately polar. Solvents are often selected based on empirical testing to maximize yield. A common approach involves maceration or sonication of the dried and powdered plant material with an organic solvent or a hydroalcoholic mixture. kaznu.kz

Cleanup: Crude extracts contain a complex mixture of compounds (pigments, lipids, sugars, etc.) that can interfere with chromatographic analysis and mass spectrometric detection. ucd.iethermofisher.com Therefore, cleanup procedures are essential.

Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible liquid phases. A crude extract can be partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a widely used and effective cleanup method. The extract is passed through a cartridge containing a solid adsorbent (the stationary phase). By selecting an appropriate sorbent (e.g., C18, silica) and elution solvents, interfering compounds can be retained on the cartridge while this compound is selectively eluted, or vice-versa. creative-proteomics.com This not only cleans the sample but can also be used to concentrate the analyte.

Below is a table summarizing common extraction techniques applicable to flavonoids.

| Technique | Principle | Typical Solvents/Phases | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent over time to diffuse analytes. | Ethanol (B145695), Methanol, Acetone, Ethyl Acetate (B1210297) | Simple, requires minimal equipment. | Time-consuming, potentially lower efficiency. |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol/Water, Methanol | Faster than maceration, improved efficiency. | Can generate heat, potentially degrading thermolabile compounds. |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Hexane, Ethyl Acetate, Methanol (in sequence) | High extraction efficiency. | Requires large solvent volumes, prolonged exposure to heat. |

| Solid-Phase Extraction (SPE) | Separation based on affinity of analytes for a solid sorbent. | Stationary Phases: C18, Silica; Mobile Phases: Methanol, Acetonitrile, Water | Effective for cleanup and concentration, high selectivity. | Can be costly, requires method development. |

Chemical Derivatization for Enhanced Detection and Specificity

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. nih.govmdpi.com

For Gas Chromatography-Mass Spectrometry (GC-MS): Flavonoids like this compound are generally non-volatile due to the presence of polar hydroxyl groups. tandfonline.com To analyze them by GC-MS, a derivatization step is necessary to increase their volatility. Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). kaznu.kznih.gov This process makes the molecule more volatile and thermally stable, allowing for its separation and detection by GC-MS. kaznu.kz

For High-Performance Liquid Chromatography (HPLC): While derivatization is less common for LC-MS analysis of flavonoids, it can be employed in HPLC with UV-Vis or fluorescence detection to enhance specificity and sensitivity. Post-column derivatization with a complexing agent, such as aluminum chloride (AlCl₃), can be used. mdpi.com Flavonoids form colored complexes with AlCl₃, which can be detected spectrophotometrically at a specific wavelength (e.g., ~425 nm), helping to distinguish them from other co-eluting compounds. nih.gov Another strategy involves using shift reagents like sodium acetate or aluminum chloride to induce a shift in the UV absorption maximum, which can aid in the structural identification of different flavonoid classes. mdpi.com

Validation of Analytical Methods for this compound Quantification and Identification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euresearchgate.net For this compound, this ensures that methods for its identification and quantification are reliable, accurate, and reproducible. eco-vector.comnih.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eupharmascholars.comikev.org

Key validation parameters for a quantitative method (e.g., HPLC-UV or LC-MS) include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govikev.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of at least five concentrations. The correlation coefficient (r²) should ideally be >0.99. researchgate.netpharmascholars.commdpi.com

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure this compound standard is added to a sample matrix and the percentage recovery is calculated. Acceptable recovery is typically within 98-102%. researchgate.neteuropa.eupharmascholars.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. europa.eumdpi.com

Intermediate Precision (Inter-day reproducibility): Expresses within-laboratory variations (different days, analysts, or equipment). europa.eumdpi.com Precision is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netmdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netmdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. europa.eupharmascholars.com

The following interactive table provides an example of validation results for a hypothetical HPLC method for the quantification of this compound.

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Specificity | No interference at the retention time of this compound. | Peak is pure; no co-eluting peaks from matrix. |

| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 1-100 µg/mL; r² = 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | Repeatability (Intra-day) ≤ 2%; Intermediate (Inter-day) ≤ 3% | Intra-day RSD = 0.85%; Inter-day RSD = 1.52% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ~3:1 | 0.08 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ~10:1 | 0.25 µg/mL |

| Robustness | RSD of results should remain low under varied conditions. | Method is unaffected by ±2°C change in column temp and ±0.1 pH unit change in mobile phase. |

Future Research Directions for Millettocalyxin C

Emerging Methodologies for Millettocalyxin C Investigation

The study of natural products like this compound can be significantly advanced by adopting cutting-edge investigative techniques. Modern methodologies offer deeper insights into the structure, function, and interactions of such compounds. Future research should consider leveraging advanced spectroscopic methods, such as two-dimensional NMR and high-resolution mass spectrometry, for detailed structural analysis and identification of metabolites. Computational approaches, including molecular docking and density functional theory (DFT) calculations, can be employed to predict binding affinities, elucidate structure-activity relationships, and explore potential molecular targets. acs.orgacs.org Furthermore, high-throughput screening (HTS) platforms, which allow for the rapid testing of a compound against a vast array of biological targets, could be instrumental in uncovering novel activities of this compound. nih.gov

Potential for this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.govresearchgate.net To qualify as a probe, a compound typically needs to demonstrate high affinity (often below 100 nM) and selectivity for its primary target. nih.gov The potential of this compound as a chemical probe is an exciting yet unexplored area.

Future investigations should focus on systematically identifying its molecular targets. Methodologies such as affinity chromatography, where this compound is immobilized to capture its binding partners from cell lysates, could be employed. researchgate.net Once a primary target is identified, its binding affinity and selectivity against related proteins must be rigorously quantified. If this compound demonstrates potent and specific interactions, it could be developed into a valuable tool for probing the function of its target protein in complex biological environments, a process crucial for target validation in drug discovery. nih.govresearchgate.netchemicalprobes.org The development of activity-based probes (ABPs) based on its structure could also enable the functional interrogation of enzymes in their native environments. mdpi.com

Unexplored Biological Activities and Mechanistic Pathways of this compound

While some flavonoids from Millettia erythrocalyx have been investigated for anticancer and antiviral activities, the specific biological functions of this compound are not well-defined. researchgate.netresearchgate.net Research on the closely related compound, Millettocalyxin B, has shown that it inhibits the migration and invasion of lung cancer cells by suppressing integrin α5 and the downstream FAK/Akt signaling pathway. iiarjournals.orgiiarjournals.orgnih.gov This provides a compelling rationale for investigating whether this compound has similar or distinct effects on cell migration and metastasis through integrin-mediated pathways. iiarjournals.org

Future studies should explore a broad range of potential biological activities. Given that other compounds from its source plants have shown anti-inflammatory and antioxidant effects, these are logical areas for investigation. science.gov Mechanistic studies should aim to move beyond phenotypic observations to identify the precise signaling pathways modulated by this compound. This could involve examining its effects on key cellular processes such as apoptosis, cell cycle regulation, and angiogenesis. Investigating its influence on cancer stem cells (CSCs), which are critical targets for cancer therapy, represents another important frontier. researchgate.netnih.gov

Advanced Synthetic Strategies for Complex this compound Analogues

The natural availability of this compound can be limited, and access to analogues is crucial for structure-activity relationship (SAR) studies. Developing advanced synthetic strategies is therefore a priority. Modern organic synthesis offers powerful tools for constructing complex molecules and their derivatives. mdpi.com

Future research should focus on establishing a versatile and efficient total synthesis of this compound. Subsequently, this synthetic route could be adapted to create a library of analogues with systematic modifications to its flavonoid scaffold. nih.gov Techniques such as late-stage functionalization and C-H activation could allow for the rapid diversification of the core structure. The development of biocatalytic or chemoenzymatic approaches could offer greener and more stereoselective methods for producing chiral analogues. beilstein-journals.org These synthetic analogues would be invaluable for optimizing biological activity, improving pharmacokinetic properties, and developing potent chemical probes. arkat-usa.org

Integration of Omics Data with this compound Research

To gain a holistic understanding of the biological effects of this compound, its study should be integrated with multi-omics technologies. frontiersin.orgmdpi.com These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes within a biological system in response to a perturbation. nih.govresearchgate.net

By treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can generate unbiased hypotheses about its mechanism of action. nih.gov For instance, transcriptomic analysis could reveal entire signaling pathways that are up- or down-regulated by the compound. Proteomics can identify direct binding partners and downstream effector proteins, while metabolomics can shed light on the metabolic pathways affected. Integrating these large datasets using machine learning and systems biology approaches can help construct comprehensive regulatory networks, identify potential biomarkers for the compound's activity, and uncover unexpected off-target effects. nih.govresearchgate.net

Conclusion and Broader Academic Implications of Millettocalyxin C Studies

Summary of Key Research Findings on Millettocalyxin C

Research on this compound has primarily focused on its isolation and chemical characterization. It was first identified as a new flavonoid, alongside Millettocalyxins A and B, from the stem bark of Millettia erythrocalyx. researchgate.net Subsequent phytochemical investigations led to its isolation from the bark of Pongamia pinnata. researchgate.netresearchgate.net This discovery was noteworthy as it marked the first time the compound had been found within the Pongamia genus, expanding the known distribution of this particular flavonoid. researchgate.netresearchgate.netscience.gov

The structural elucidation of this compound was accomplished through the use of spectral data analysis. researchgate.netscience.gov During its isolation from Pongamia pinnata, it was found among a group of other known flavonoids. While the extracts of Pongamia pinnata and other compounds isolated from it have been studied for various biological activities, including anti-inflammatory and antihyperglycemic effects, specific pharmacological data for purified this compound is not extensively detailed in current scientific literature. researchgate.netscience.govresearchgate.net

Table 1: Flavonoids Isolated from Pongamia pinnata alongside this compound This interactive table summarizes the compounds that were isolated and identified from the 50% ethanol (B145695) syrup of the bark of Pongamia pinnata in the same study as this compound.

| Compound Name | Reference(s) |

| Pongaflavone | researchgate.netresearchgate.netscience.gov |

| Karanjin | researchgate.netresearchgate.netscience.gov |

| Pongapin | researchgate.netresearchgate.netscience.gov |

| Pongachromene | researchgate.netresearchgate.netscience.gov |

| 3,7-Dimethoxy-3', 4'-methylenedioxyflavone | researchgate.netresearchgate.netscience.gov |

| This compound | researchgate.netresearchgate.netscience.gov |

| 3,3',4', 7-tetramethoxyflavone | researchgate.netresearchgate.netscience.gov |

Contributions of this compound Research to Natural Product Chemistry and Chemical Biology

The study of this compound has made distinct contributions to the fields of natural product chemistry and, by extension, holds potential for chemical biology.

Contributions to Natural Product Chemistry:

Expansion of Chemical Diversity: The identification of this compound expanded the known phytochemical inventory of the Millettia and Pongamia genera, both belonging to the Fabaceae family. researchgate.netresearchgate.net Discovering novel structures is a fundamental goal of natural product chemistry, enriching the library of compounds that can be screened for bioactivity. mdpi.com

Chemotaxonomic Significance: Finding the same compound in two different, albeit related, genera contributes to chemotaxonomy. It provides chemical evidence that can support phylogenetic relationships and helps in understanding the biosynthetic capabilities within plant families. researchgate.net

Methodological Application: The successful isolation and structural determination of this compound using established spectroscopic techniques reinforces the utility and power of these methods in characterizing complex molecules from intricate natural mixtures. researchgate.netresearchgate.net

Contributions to Chemical Biology: The direct contributions of this compound to chemical biology are presently limited due to the lack of extensive research into its specific biological targets and mechanisms of action. Chemical biology utilizes small molecules as probes to explore and manipulate biological systems. nih.govwikipedia.org However, the research on its analog, Millettocalyxin B, offers a clear example of this potential. Studies have shown that Millettocalyxin B can inhibit the migration and invasion of lung cancer cells by suppressing integrin α5 and the downstream FAK-Akt signaling pathway. nih.goviiarjournals.orgiiarjournals.org

Thus, this compound's primary contribution to chemical biology is its potential as a novel molecular scaffold. It represents an available, structurally defined flavonoid that can be used in screening assays to discover new biological functions, potentially leading to the development of new chemical probes for studying cellular pathways.

Identification of Knowledge Gaps and Future Research Priorities for this compound

The existing body of research highlights several significant knowledge gaps and points toward clear priorities for future investigation.

Identified Knowledge Gaps: The most prominent knowledge gap is the near-complete absence of published data on the specific biological activities of purified this compound. While related compounds and source extracts are pharmacologically active, the individual contribution and potential of this compound remain uncharacterized. researchgate.net Its molecular targets, mechanism of action, and potential therapeutic applications are entirely unknown.

Future Research Priorities:

Systematic Bioactivity Screening: The foremost priority is to conduct comprehensive screening of this compound across a diverse range of biological assays. This should include, but not be limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition assays to uncover any potential pharmacological effects.

Target Identification and Mechanism of Action (MoA) Studies: Should any significant bioactivity be discovered, the next critical step would be to identify its specific molecular target(s). Modern chemical biology and proteomic approaches can be employed to pinpoint protein binding partners and elucidate the compound's MoA, which is crucial for understanding its cellular effects. nih.gov

Development of a Total Synthesis Route: Establishing a robust and efficient total chemical synthesis for this compound would be highly beneficial. This would provide a reliable and scalable source of the pure compound for extensive biological testing, overcoming the limitations of isolation from natural sources. nih.gov Furthermore, a synthetic route would enable the creation of structural analogs for structure-activity relationship (SAR) studies.

Comparative Biological Studies: A comparative investigation of the biological activities of Millettocalyxins A, B, and C would be valuable. Such a study could reveal how minor structural modifications among these closely related flavonoids influence their interaction with biological targets, providing important insights for drug design and chemical biology.

Further research into these areas is essential to fully realize the scientific and potential therapeutic value of this compound, transitioning it from a structurally known natural product to a well-understood bioactive compound. sciencepub.netnih.gov

References

Primary Research Articles on Millettocalyxin C

Hao Yin, Si Zhang, Jun Wu. (2004). [Study on flavonoids from stem bark of Pongamia pinnata]. Zhong Yao Cai, 27(7), 493-5. nih.gov

Sritularak, B., Likhitwitayawuid, K., Conrad, J., Kraus, W. (2002). New Flavones from Millettia erythrocalyx. Journal of Natural Products, 65(8), 1163-1165.

Li, Y. Z., et al. (2011). Isolation and identification of antifeeding compounds from vines of Derris cavaleriei (Leguminosae) against Plutella xylostella (Lepidoptera:Yponomeutidae) larvae. Acta Entomologica Sinica, 54(2), 159-165. sciencechina.cn

Review Articles and Scholarly Books Pertaining to this compound and Related Compounds

A review of Pongamia Pinnata-An important medicinal plant. (2014). Journal of Chemical and Pharmaceutical Research. researchgate.net

Pharmacognostic and Phytochemical Investigation of Pongamia pinnata (L.) Pierre Stem Bark. (2011). International Journal of Pharmaceutical Sciences and Drug Research.

Metal and Nonmetal Assisted Synthesis of Six-Membered Heterocycles. (2020). Elsevier.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying Millettocalyxin C from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Key parameters include solvent polarity gradients and detection wavelengths (e.g., UV at 254 nm). Purity assessment requires NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) .

- Experimental Design Tip : Optimize extraction yield by testing solvent ratios (e.g., 70%–90% ethanol) and validate purity using orthogonal methods (TLC vs. HPLC) to avoid co-eluting contaminants .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer : Prioritize in vitro assays such as cytotoxicity (MTT assay), antimicrobial susceptibility (MIC determination), or enzyme inhibition (e.g., COX-2, α-glucosidase). Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate to ensure reliability .

- Data Interpretation : Normalize results to control groups and apply statistical tests (e.g., ANOVA) to confirm significance (p < 0.05). Report IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How can contradictory data in this compound’s pharmacological effects be resolved?

- Methodological Answer : Address discrepancies by (1) replicating experiments under standardized conditions (e.g., cell line passage number, solvent controls), (2) employing orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation), and (3) conducting meta-analyses of published data to identify confounding variables (e.g., solvent toxicity, assay sensitivity) .

- Case Study : If anti-inflammatory effects conflict across studies, validate results using both in vitro (NF-κB inhibition) and in vivo models (carrageenan-induced paw edema) to assess consistency .

Q. What strategies are effective for elucidating this compound’s mechanism of action?

- Methodological Answer : Combine target-agnostic approaches (e.g., transcriptomics, proteomics) with hypothesis-driven methods (e.g., molecular docking, CRISPR-Cas9 knockout screens). Use pathway analysis tools (KEGG, GO enrichment) to identify signaling networks affected by the compound .

- Experimental Design : Validate predicted targets (e.g., PI3K/Akt) via siRNA silencing or pharmacological inhibitors. Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .

Q. How should researchers design in vivo studies to evaluate this compound’s bioavailability and toxicity?

- Methodological Answer : Conduct pharmacokinetic studies (e.g., oral vs. intravenous administration in rodents) using LC-MS/MS to quantify plasma concentrations. Assess toxicity via histopathology, serum biomarkers (ALT, AST), and behavioral endpoints in chronic dosing models .

- Statistical Consideration : Use power analysis to determine sample sizes and account for inter-individual variability. Apply non-linear regression for pharmacokinetic parameters (e.g., t₁/₂, AUC) .

Q. What approaches are suitable for studying this compound’s synergistic effects with other compounds?

- Methodological Answer : Employ combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy in vitro. Test dose matrices (e.g., 4×4 concentrations) and analyze data using CompuSyn software. Validate findings in xenograft models for translational relevance .

- Data Contradiction Management : If synergy is cell line-specific, investigate mechanistic overlap (e.g., shared metabolic pathways) using gene expression profiling .

Methodological Frameworks

Q. How to formulate a high-impact research question on this compound?

- Guidelines : Align questions with the SMART criteria:

- Specific : “Does this compound inhibit SARS-CoV-2 replication via ACE2 binding?”

- Measurable : Use quantitative endpoints (e.g., viral load reduction by 50%).

- Achievable : Ensure access to BSL-3 facilities for virological assays.

- Relevant : Address gaps in antiviral phytochemical research.

- Time-bound : Define milestones (e.g., in vitro screening in 6 months) .

Q. How to ensure reproducibility in this compound studies?

- Best Practices :

- Document detailed protocols (e.g., extraction temperatures, cell culture media batches).

- Deposit raw data (HPLC chromatograms, NMR spectra) in public repositories (e.g., Zenodo).

- Share compound samples via collaborative networks to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.